{2-[(2S)-2-Pyrrolidinyl]ethyl}amine
Description
{2-[(2S)-2-Pyrrolidinyl]ethyl}amine is a chiral amine derivative featuring a pyrrolidine ring linked to an ethylamine group. Its molecular formula is C₆H₁₄N₂, with a molecular weight of 114.19 g/mol . The (2S)-stereochemistry of the pyrrolidine moiety imparts chirality, making it relevant in asymmetric synthesis and pharmaceutical applications. It serves as a key intermediate in medicinal chemistry, particularly for bioactive molecules requiring rigid, nitrogen-containing scaffolds .
Properties
Molecular Formula |
C6H14N2 |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
2-[(2S)-pyrrolidin-2-yl]ethanamine |
InChI |
InChI=1S/C6H14N2/c7-4-3-6-2-1-5-8-6/h6,8H,1-5,7H2/t6-/m0/s1 |
InChI Key |
MCULVESJRLLZOP-LURJTMIESA-N |
Isomeric SMILES |
C1C[C@H](NC1)CCN |
Canonical SMILES |
C1CC(NC1)CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Di(2-picolyl)amine
- Structure : Contains two pyridylmethyl groups attached to a central amine (C₁₂H₁₃N₃).
- Key Differences : Unlike {2-[(2S)-2-Pyrrolidinyl]ethyl}amine, di(2-picolyl)amine lacks a pyrrolidine ring but includes pyridine moieties, enhancing its chelating ability for transition metals.
- Applications : Widely used in catalysis (e.g., copper-mediated reactions) due to its strong metal-binding properties .
2-(5-Bromopyrimidin-2-YL)ethylamine
- Structure : Features a bromopyrimidine substituent and a methylamine group (C₇H₁₀BrN₃).
- Key Differences : The bromopyrimidine group introduces electrophilic reactivity, enabling cross-coupling reactions. This contrasts with the pyrrolidine ring’s role in stereochemical control.
- Applications : Used in drug discovery for halogenated intermediates .
Bis[2-(2-pyridylsulfanyl)ethyl]ammonium Perchlorate
- Structure : Includes pyridylsulfanyl groups and an ethylamine backbone (C₁₄H₁₈N₃S₂⁺·ClO₄⁻).
- Key Differences : Sulfur atoms enhance metal coordination flexibility, whereas this compound’s rigidity limits such versatility.
- Applications : Forms stable metal complexes for catalytic or material science applications .
3-Ethyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole
- Structure : Combines a pyrrolidine ring with an oxadiazole heterocycle (C₈H₁₃N₃O).
- Key Differences : The oxadiazole ring introduces π-conjugation and hydrogen-bonding capacity, broadening bioactivity compared to the simpler ethylamine chain.
- Applications : Explored in drug design for metabolic stability .
Data Table: Comparative Analysis of Structural and Functional Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Features | Applications | Reference |
|---|---|---|---|---|---|
| This compound | C₆H₁₄N₂ | 114.19 | Chiral pyrrolidine, ethylamine | Pharmaceuticals, asymmetric synthesis | |
| Di(2-picolyl)amine | C₁₂H₁₃N₃ | 199.25 | Pyridyl chelators | Catalysis, metal complexes | |
| 2-(5-Bromopyrimidin-2-YL)ethylamine | C₇H₁₀BrN₃ | 228.08 | Bromopyrimidine, methylamine | Drug intermediates | |
| Bis[2-(2-pyridylsulfanyl)ethyl]ammonium | C₁₄H₁₈N₃S₂⁺ | 340.44 | Sulfur-enhanced coordination | Metal complex catalysts | |
| 3-Ethyl-5-[(2S)-2-pyrrolidinyl]-oxadiazole | C₈H₁₃N₃O | 167.21 | Oxadiazole heterocycle | Bioactive molecule design |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
